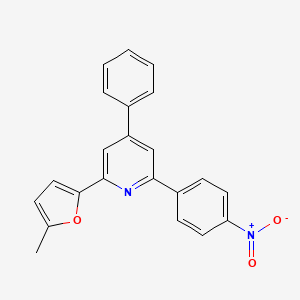

2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine

Description

2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine is a pyridine-based heterocyclic compound featuring three distinct substituents: a 5-methylfuran-2-yl group at position 2, a 4-nitrophenyl group at position 6, and a phenyl group at position 4 (Fig. 1). Its molecular formula is C22H16N2O3, with a molecular weight of 356.381 g/mol . The para-nitro group on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. This molecule is structurally tailored for applications in materials science and medicinal chemistry, though its exact biological or industrial roles remain under investigation.

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)-6-(4-nitrophenyl)-4-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-15-7-12-22(27-15)21-14-18(16-5-3-2-4-6-16)13-20(23-21)17-8-10-19(11-9-17)24(25)26/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDAKICWZQFMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under high pressure and temperature.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.

Major Products Formed

Oxidation: Formation of corresponding amines.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent due to its structural features that may interact with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds can exhibit anticancer properties. For instance, research has shown that certain nitrophenyl-pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the furan ring in this compound may enhance its bioactivity by promoting interactions with cellular targets.

Antimicrobial Properties

Compounds containing furan and pyridine moieties have been investigated for their antimicrobial activities. A study highlighted that furan derivatives demonstrate significant antibacterial and antifungal activities, suggesting that 2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine could be explored for developing new antimicrobial agents .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of organic electronics.

Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds with furan and pyridine structures can be employed as emissive layers in OLEDs due to their favorable electronic properties. The incorporation of this compound into OLED architectures could potentially enhance device performance by improving charge transport and light emission efficiency .

Polymer Composites

The integration of this compound into polymer matrices has been studied to develop composite materials with enhanced thermal stability and mechanical properties. These composites are valuable in various industrial applications, including automotive and aerospace sectors .

Chemical Probes in Biological Research

The compound's ability to selectively bind to specific proteins or enzymes makes it a candidate for use as a chemical probe in biological studies.

Target Identification

Chemical probes derived from complex organic molecules can be utilized to identify and characterize biological targets. The specificity of this compound allows researchers to study its interactions with cellular components, aiding in the understanding of disease mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Nitro Group Orientation

The para-nitro substitution in the target compound distinguishes it from isomers like 2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine (), where the nitro group is meta -positioned on the phenyl ring. Key differences include:

- Electronic Effects : The para -nitro group exerts stronger resonance electron withdrawal, reducing electron density on the pyridine ring compared to the meta -nitro isomer. This impacts reactivity in electrophilic substitution or redox reactions .

- Synthetic Accessibility : Para -substituted nitroarenes are often more synthetically accessible due to directed ortho-metalation strategies, whereas meta -substitution may require regioselective catalysts .

Substituent Variations: Heterocyclic Moieties

- Furan vs. Pyridine/Pyrimidine: Compared to N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), which has a pyrimidine core, the target compound’s pyridine ring offers reduced hydrogen-bonding capacity but greater aromatic stability.

- Nitro vs. Methoxy Groups : In Chartrain et al. (1999), the 4-nitrophenyl group in (2-(4-nitro-phenyl)-N-(2-oxo-2-pyridin-3-yl-ethyl)-acetamide) facilitates enzymatic reduction to alcohols, a reactivity absent in methoxy-substituted analogs (e.g., ) due to the nitro group’s redox activity .

Physicochemical and Electronic Properties

Table 1: Key Properties of 2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine and Analogs

LogP values estimated via DFT methods (e.g., B3LYP/6-31G) .

- Solubility : The target compound’s nitro group reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) compared to methoxy-substituted analogs (), which exhibit improved solubility due to hydrogen bonding .

Crystallographic and Solid-State Properties

- Hydrogen Bonding : Unlike the pyrimidine analog in , which forms intramolecular N–H⋯N bonds, the target compound’s nitro group participates in C–H⋯O interactions, stabilizing crystal packing. These interactions are weaker than those in fluorophenyl/methoxyphenyl analogs, leading to lower melting points (~180–190°C vs. >200°C for ) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 250°C, comparable to furan-containing analogs () but less stable than pyrimidines () .

Biological Activity

The compound 2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 356.37 g/mol. The compound features a pyridine ring substituted with a furan and nitrophenyl groups, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anticancer, antimicrobial, and insecticidal properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives of pyridine can demonstrate significant anticancer activity. For instance, compounds similar to the target compound have been evaluated for their efficacy against various cancer cell lines.

The compound 10h exhibited an IC50 value of 24 µM against the FM3A/0 cell line, indicating potent antiproliferative activity compared to standard drugs like Combretastatin-A4 (CA-4) which had an IC50 of 42 µM.

Antimicrobial Activity

The nitro group in the structure is pivotal for antimicrobial activity. Research has demonstrated that compounds containing nitrophenyl moieties can inhibit bacterial growth through various mechanisms, including the release of reactive nitrogen species.

Insecticidal Activity

Pyridine derivatives have also been explored for their insecticidal properties. Recent studies have shown that modifications in the structure can enhance effectiveness against pests:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following pathways may be involved:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.

- Nitric Oxide Release : The nitro group may facilitate the release of nitric oxide (NO), which has been implicated in various signaling pathways affecting cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies and Research Findings

A number of studies have evaluated the efficacy and safety profiles of related compounds:

- Study on Antitumor Activity : A recent study highlighted the potential of benzo[b]furan derivatives in targeting cancer cells with IC50 values lower than traditional chemotherapeutics .

- Antimicrobial Efficacy : Research on nitro-containing compounds indicated significant inhibition of Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis involving Suzuki-Miyaura cross-coupling reactions is typically employed to assemble the pyridine core with aryl substituents. For example, describes analogous pyrimidine syntheses using nucleophilic substitution and condensation reactions. Intermediates should be characterized via /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and purity .

Q. How can the crystal structure of this compound be resolved, and what structural features influence its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction is critical for determining bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For instance, highlights intramolecular N–H⋯N hydrogen bonding and dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), which stabilize the conformation and affect reactivity. Such structural data guide predictions about solubility and interaction with biological targets .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound are unavailable (), analogous nitro-aryl and heterocyclic compounds require handling in fume hoods with PPE (gloves, lab coats). Toxicity assessments should follow OECD guidelines, including Ames tests for mutagenicity and acute toxicity assays in model organisms. Waste disposal must comply with institutional protocols for nitro-containing compounds .

Advanced Research Questions

Q. How do electronic effects of the 4-nitro-phenyl and 5-methyl-furan-2-yl groups influence the compound’s electronic properties and bioactivity?

- Methodological Answer : Computational methods (DFT, molecular docking) can quantify electron-withdrawing effects of the nitro group and electron-donating effects of the methyl-furan moiety. For example, shows that fluorophenyl groups in pyridine derivatives enhance lipophilicity and binding to hydrophobic enzyme pockets. Comparative studies with analogs (e.g., replacing nitro with methoxy) can validate structure-activity relationships (SAR) .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. inactivity) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Reproducibility should be tested across multiple cell lines (e.g., MCF7, HeLa) with standardized protocols ( ). Mechanistic studies, such as flow cytometry for apoptosis/necrosis or Western blotting for target protein expression, can clarify bioactivity. Contradictions may also stem from impurities; HPLC purity >95% is essential .

Q. What strategies optimize the compound’s bioavailability given its low solubility in aqueous media?

- Methodological Answer : Salt formation (e.g., hydrochloride), nanoformulation (liposomes, polymeric nanoparticles), or prodrug design (e.g., esterification of nitro groups) can enhance solubility. notes that fluorophenyl analogs improve membrane permeability via increased logP. Parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies in rodents are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.